
Azetidine urea derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine urea derivative 2 is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often involve photochemical activation to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of azetidine urea derivative 2 may involve the use of metal catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Azetidine urea derivative 2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert this compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the azetidine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxo-derivatives, amine derivatives, and substituted azetidines, which can be further functionalized for various applications.
Scientific Research Applications
Azetidine urea derivative 2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: this compound is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of azetidine urea derivative 2 involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . The nitrogen atom in the azetidine ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in various chemical transformations.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
2-Azetidinones: Four-membered nitrogen-containing heterocycles with an additional carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness: Azetidine urea derivative 2 is unique due to its balanced ring strain, which provides a combination of stability and reactivity that is not observed in aziridines or pyrrolidines. This unique reactivity makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C24H22ClN5O3 |
|---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
3-[2-[3-(4-chlorophenoxy)phenoxy]ethyl]-N-imidazo[1,2-b]pyridazin-3-ylazetidine-1-carboxamide |
InChI |
InChI=1S/C24H22ClN5O3/c25-18-6-8-19(9-7-18)33-21-4-1-3-20(13-21)32-12-10-17-15-29(16-17)24(31)28-23-14-26-22-5-2-11-27-30(22)23/h1-9,11,13-14,17H,10,12,15-16H2,(H,28,31) |
InChI Key |
DUGFOZRFNIVGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)NC2=CN=C3N2N=CC=C3)CCOC4=CC(=CC=C4)OC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



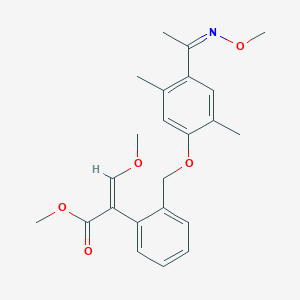

![3-((quinazolin-5-yl)ethynyl)-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-trifluoro methylphenyl]benzamide](/img/structure/B10832895.png)
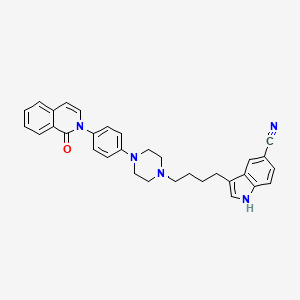
![5-{2-methyl-5-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoylamino]-benzylamino}-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B10832899.png)
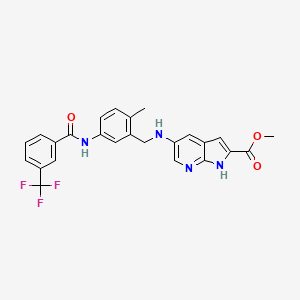
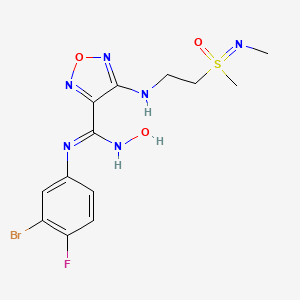
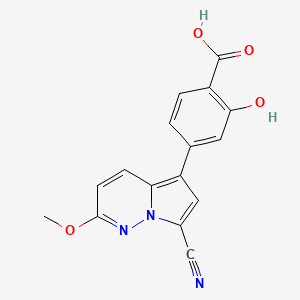
![(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B10832931.png)
![1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide](/img/structure/B10832936.png)


![1-[4-[[4,4,4-Trifluoro-1-[2-methyl-4-(4,5,6,7-tetrahydroindazol-2-yl)phenyl]butyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832956.png)
